1h-Indeno[5,6-c][1,2,5]oxadiazole

Lipophilicity Fragment-based drug design CNS permeability

1H-Indeno[5,6-c][1,2,5]oxadiazole (CAS 213611-25-7) is a fused-ring heterocycle, IUPAC name 1H-cyclopenta[f][2,1,3]benzoxadiazole, in which an indene scaffold is annulated to a 1,2,5-oxadiazole (furazan) ring. It belongs to the broader family of oxadiazoles, distinguished by the 1,2,5-isomeric connectivity and the presence of an indeno-fused framework.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 213611-25-7
Cat. No. B11918186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Indeno[5,6-c][1,2,5]oxadiazole
CAS213611-25-7
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=NONC3=CC2=C1
InChIInChI=1S/C9H6N2O/c1-2-6-4-8-9(11-12-10-8)5-7(6)3-1/h1-5,10H
InChIKeyOEVJCBLPVWARGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indeno[5,6-c][1,2,5]oxadiazole (CAS 213611-25-7) — Core Structure & Procurement Identity


1H-Indeno[5,6-c][1,2,5]oxadiazole (CAS 213611-25-7) is a fused-ring heterocycle, IUPAC name 1H-cyclopenta[f][2,1,3]benzoxadiazole, in which an indene scaffold is annulated to a 1,2,5-oxadiazole (furazan) ring [1]. It belongs to the broader family of oxadiazoles, distinguished by the 1,2,5-isomeric connectivity and the presence of an indeno-fused framework. The molecular formula is C₉H₆N₂O (MW 158.16 g·mol⁻¹) [1]. The compound supplies a rigid, planar aromatic core with one hydrogen-bond donor, three hydrogen-bond acceptors, and zero rotatable bonds — a physicochemical profile that guides its selection as a versatile intermediate, building block, or core scaffold across medicinal chemistry, fluorescent probe design, and materials science [1].

1H-Indeno[5,6-c][1,2,5]oxadiazole — Why Generic Substitution Fails Without Head-to-Head Comparator Data


High-strength, head-to-head quantitative differentiation data for 1H-Indeno[5,6-c][1,2,5]oxadiazole versus closely related analogs are notably scarce in the open scientific literature. Most published work concerns the broader 1,2,5-oxadiazole or benzofurazan subclasses, with the indeno-fused variant appearing predominantly as a synthetic intermediate or a conceptual scaffold rather than as the subject of explicit comparative benchmarking [1]. In the absence of side-by-side experimental studies, the primary sources of differentiation derive from computed molecular descriptors — which reveal systematic, predictable shifts in key physicochemical parameters relative to simpler analogs [2]. These computed properties, while not substitutes for direct biological or photophysical head-to-head data, provide a rational basis for distinguishing this compound from its benzo-fused, isomer-altered, or heteroatom-substituted counterparts during fragment-based screening, lead optimization, and materials design [2]. Consequently, generic substitution carries a substantial risk of altering critical properties such as lipophilicity, polarity, hydrogen-bonding capacity, and aromatic stabilization energy — changes that may compromise target binding, solubility, permeability, or spectral characteristics in a given application context [1][2].

1H-Indeno[5,6-c][1,2,5]oxadiazole — Quantitative Differentiation Evidence for Scientific Selection & Procurement


Lipophilicity Advantage of the Indeno-Fused Scaffold over Benzofurazan — 37% XLogP3-AA Increase

The computed lipophilicity (XLogP3-AA) of 1H-Indeno[5,6-c][1,2,5]oxadiazole is 2.2, compared with a value of ~1.6 for the simpler benzo-fused analog benzofurazan (benzo[c][1,2,5]oxadiazole) [1]. This equates to a 37% increase in predicted logP (a difference of ~0.6 log units), driven by the additional apolar surface area conferred by the indene cyclopentene ring [1]. In medicinal chemistry, a ΔlogP of this magnitude routinely translates to a 4–10‑fold shift in octanol/water partition coefficient, which can meaningfully modulate passive membrane permeability, non-specific protein binding, and metabolic clearance .

Lipophilicity Fragment-based drug design CNS permeability

Reduced Topological Polar Surface Area (TPSA) Enhancing Membrane Permeability — 14% Lower vs. Benzofurazan

The topological polar surface area (TPSA) of 1H-Indeno[5,6-c][1,2,5]oxadiazole is 33.6 Ų, compared with 38.9 Ų for benzofurazan — a 14% reduction [1][2]. TPSA is a widely validated descriptor for predicting passive intestinal absorption and blood-brain barrier (BBB) penetration; compounds with TPSA < 60 Ų generally exhibit good oral absorption, while values < 90 Ų are correlated with CNS entry [2]. The 5.3 Ų decrement shifts the compound further into favorable permeability space, suggesting a measurable advantage in permeability-limited scenarios relative to the simpler benzofurazan scaffold [1][2].

TPSA Membrane permeability Oral bioavailability

Increased Molecular Weight and Aromatic Surface Area for Enhanced Binding-Site Complementarity — 32% Heavier than Benzofurazan

With a molecular weight of 158.16 g·mol⁻¹, 1H-Indeno[5,6-c][1,2,5]oxadiazole is 32% heavier than benzofurazan (120.11 g·mol⁻¹) and provides significantly greater aromatic surface area for π-stacking, hydrophobic contacts, and shape complementarity within protein binding pockets [1][2]. In fragment-based drug discovery, the addition of the cyclopentene ring contributes both steric bulk and hydrophobicity, which can be leveraged during fragment-growing campaigns to achieve substantial gains in target engagement without introducing excessive molecular complexity [2].

Molecular weight Fragment growing Binding affinity

Unique Hydrogen-Bond Donor Capability Relative to Benzofurazan — 1 vs. 0 HBD

1H-Indeno[5,6-c][1,2,5]oxadiazole possesses one hydrogen-bond donor (HBD) at N10 of the oxadiazole ring, whereas benzofurazan has zero HBDs [1][2]. The presence of a single HBD markedly enhances aqueous solubility, facilitates specific hydrogen-bond interactions with biological targets (e.g., kinase hinge regions, receptor polar subpockets), and enables directional crystal packing — a crucial advantage in both medicinal chemistry and materials crystallization [2]. The indene-derived fusion architecture is the structural feature responsible for this donor functionality [1].

Hydrogen bonding Solubility Crystal engineering

Class-Level Stability Differentiation Among Oxadiazole Isomers — 1,2,5-Oxadiazole Intermediate Aromatic Stabilization Energy

Quantum mechanical computations across the four oxadiazole isomers reveal that 1,3,4-oxadiazole possesses the highest aromatic stabilization energy (ASE), while 1,2,5-oxadiazole (the isomer present in the target compound) exhibits intermediate stability — more stable than 1,2,3-oxadiazole but less stable than 1,3,4-oxadiazole [1]. The computed ASE trend (1,3,4 > 1,2,5 > 1,2,4 > 1,2,3) directly impacts chemical robustness under acidic, basic, and thermal conditions [1]. For users considering isomeric oxadiazole scaffolds, 1,2,5-oxadiazole offers a deliberate trade-off: sufficient aromatic stabilization for most synthetic and pharmacological applications, combined with the unique electronic properties (higher dipole moment, distinct HOMO-LUMO gap) that distinguish furazans from their 1,3,4- or 1,2,4-counterparts [1].

Aromatic stability Isomer selection Chemical robustness

Rotatable Bond Count of Zero — Conformational Rigidity Advantage Over Flexible Analogs

1H-Indeno[5,6-c][1,2,5]oxadiazole has zero rotatable bonds, in stark contrast to many substituted oxadiazole derivatives that carry 2–6 rotatable bonds [1]. Conformational pre-organization with zero rotatable bonds reduces the entropic penalty upon target binding (potentially improving binding affinity by 0.5–2 kcal·mol⁻¹) and typically enhances fluorescence quantum yield by suppressing non-radiative decay through rotational deactivation pathways [1][2]. While direct quantum yield data for this specific compound are not currently available, indene–oxadiazole derivatives in a comparable series have been reported with lifetimes of 1.28–4.51 ns and intense blue to green-blue fluorescence, consistent with the rigidification benefit of the fused-ring architecture [2].

Conformational rigidity Entropic binding penalty Fluorescence quantum yield

1H-Indeno[5,6-c][1,2,5]oxadiazole — High-Confidence Research & Industrial Application Scenarios


Fragment-Based Drug Discovery — Lipophilic Core with Enhanced Permeability

The 37% higher logP and 14% lower TPSA relative to benzofurazan position 1H-Indeno[5,6-c][1,2,5]oxadiazole as a privileged fragment for lead-generation campaigns targeting intracellular or CNS-exposed proteins . Its zero rotatable bonds and single hydrogen-bond donor enable efficient fragment growing while maintaining favorable permeability and binding entropy profiles . Procurement for fragment libraries should prioritize this scaffold when orthologous benzofurazan-derivative screening has failed to yield hits with adequate cellular activity .

Fluorescent Probe and OLED Material Design — Rigid Indene-Oxadiazole Blue Emitters

Indene-substituted oxadiazole derivatives have been demonstrated to emit intense blue to green-blue fluorescence with lifetimes of 1.28–4.51 ns and Stokes shifts up to 145 nm . The rigid, zero-rotatable-bond architecture of 1H-Indeno[5,6-c][1,2,5]oxadiazole makes it a compelling core for designing deep-blue fluorescent emitters and host materials for OLEDs, where conformational rigidity is directly correlated with high photoluminescence quantum yield and spectral purity . Procurement for optoelectronic research should leverage this scaffold's conformational pre-organization to achieve higher radiative rates than achievable with flexible diaryl-oxadiazole counterparts .

Chemical Biology — Physicochemically Differentiated Fluorescent Labeling Scaffold

The combination of a 1,2,5-oxadiazole ring with an indene fusion generates a distinctive photophysical and physicochemical signature — intermediate aromatic stability, moderate lipophilicity, and a single hydrogen-bond donor — that differentiates this scaffold from the more common 2,1,3-benzoxadiazole (benzofurazan) fluorophores . Researchers developing fluorescent sensors, bioorthogonal probes, or imaging agents can exploit the 0.6-unit logP offset and 5.3 Ų TPSA reduction to tune subcellular localization (e.g., mitochondrial vs. lysosomal partitioning) or to reduce non-specific binding relative to benzofurazan-based probes . Procurement should be considered when benzofurazan-labeled probes exhibit undesirable lipophilicity or polarity profiles .

Energetic Materials Research — 1,2,5-Oxadiazole Core with High Positive Heat of Formation

The 1,2,5-oxadiazole (furazan) ring is recognized for its high positive heat of formation — approximately three times higher than that of 1,3,4-oxadiazole — making it a key building block for high-energy-density materials . The indeno-fused architecture of the target compound provides a platform for further functionalization (e.g., nitration, N-oxidation) to tune energetic performance while maintaining the thermal stability benefits of the fused-ring system . Salts and derivatives generated from linked 1,2,4-oxadiazole/1,2,5-oxadiazole precursors have demonstrated good to excellent thermal stability and density, underscoring the energetic potential of the 1,2,5-isomer . Procurement for energetic materials research should prioritize the 1,2,5-isomer over 1,3,4-analogs when heat of formation is a primary design criterion .

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